4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline
Description
Properties
IUPAC Name |
4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33N3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H,43-45H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDIHRCMTOLXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N)C6=CC=C(C=C6)C7=CC=C(C=C7)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline typically involves multiple steps of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce nitro groups to amino groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials, such as polymers and composites.
Mechanism of Action
The mechanism of action of 4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular interactions.
Comparison with Similar Compounds
4-[3,5-(Bis(trifluoromethyl)phenyl]aniline
- Structure : Features two electron-withdrawing trifluoromethyl (–CF₃) groups at the 3,5-positions of the central benzene ring.
- Key Differences: Electronic Effects: The –CF₃ groups reduce electron density on the aromatic ring, enhancing oxidative stability but reducing hole-transport efficiency compared to the amino-rich target compound . Applications: Used in high open-circuit voltage polymers (e.g., PTPACF) due to its large band gap, whereas the target compound’s amine groups favor charge injection in HTMs .
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline
- Structure: Contains ethylamino (–NHCH₂CH₃) and aminobenzyl substituents, introducing alkyl chain flexibility.
- Key Differences :
4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline
- Structure: Integrates a triazine core with morpholino and aniline groups.
- Key Differences :
Electronic and Optical Properties
| Compound | Key Substituents | Band Gap (eV) | Hole Mobility (cm²/V·s) | Stability |
|---|---|---|---|---|
| 4-[4-[3,5-bis(4-aminophenyl)phenyl]phenyl]aniline | Multiple –NH₂ groups | ~2.8 (est.) | High (est.) | Moderate |
| 4-[3,5-(Bis(trifluoromethyl)phenyl]aniline | –CF₃ groups | ~3.2 | Low | High |
| Anthracene-based HTMs (e.g., 7a/7b) | Methoxy/hexyloxy chains | ~2.5–3.0 | Moderate | Low |
Cost and Scalability
- Trifluoromethyl derivatives (e.g., 4-[3,5-(Bis(trifluoromethyl)phenyl]aniline) are priced at $92/5 g, suggesting the target compound may face higher costs due to complex synthesis .
Performance in Perovskite Solar Cells
| HTM Material | PCE (%) | Open-Circuit Voltage (V) | Cost (USD/g) |
|---|---|---|---|
| Target Compound | ~18.5 | ~1.10 | High (est.) |
| Anthracene-based HTM (7a) | 17.2 | 1.05 | Moderate |
| PTPACF Polymer | 10.3 | 1.25 | Low |
- Efficiency : The target compound’s PCE rivals anthracene-based HTMs but lags behind state-of-the-art spiro-OMeTAD (20%+ PCE) due to interfacial recombination .
- Voltage : Trifluoromethyl polymers (e.g., PTPACF) achieve higher voltages but lower currents, highlighting a trade-off between band gap and charge transport .
Biological Activity
4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline, also known as a complex organic compound with significant structural features including multiple aromatic rings and amino groups, has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and activity of this compound based on a review of existing literature.
Chemical Structure and Properties
The molecular formula of this compound is C₄₂H₃₃N₃ with a substantial molecular weight of approximately 579.747 g/mol. Its structure features a central aniline moiety linked to several phenyl rings, enhancing its stability and potential for chemical reactivity. The presence of multiple amino groups facilitates extensive hydrogen bonding interactions, which are crucial for its solubility and biological interactions .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Coupling Reactions : Sequential coupling of aromatic amines with halogenated aromatic compounds.
- Catalysts : Use of palladium or copper to facilitate the coupling reactions.
- Solvents : Dimethylformamide or toluene are commonly employed.
- Purification : Techniques such as recrystallization or chromatography are used to achieve high purity .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's structure allows it to form strong interactions through hydrogen bonding and π-π stacking with biological molecules .
In Vitro Studies
Research indicates that this compound may exhibit significant biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promising anticancer properties by inhibiting key signaling pathways in cancer cells .
- Enzyme Inhibition : There is evidence that certain derivatives can selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
Case Studies
- Inhibition Studies : A study demonstrated that derivatives related to this compound exhibited strong AChE inhibition with IC50 values comparable to established drugs like donepezil .
- Zebrafish Model : Behavioral assays using zebrafish models indicated that certain active compounds derived from this structure could influence movement patterns, suggesting potential neuroprotective effects .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Aromatic amine | Anticancer |
| Compound B | Multiple amino groups | AChE inhibition |
| This compound | Multiple aromatic rings | Potential neuroprotective effects |
Q & A
Q. What safety protocols are essential given structural similarities to benzidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
